Cholesta-5,8(14)-dien-3-ol
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Overview
Description
It is structurally similar to cholesterol and serves as an intermediate in the metabolic pathway leading to the formation of cholesterol, a vital component of cell membranes and a precursor to various hormones and bile acids.
Preparation Methods
Cholesta-5,8(14)-dien-3-ol can be synthesized through a two-step process starting from 3β-acetoxycholesta-5,7-diene. The first step involves the reaction of 3β-acetoxycholesta-5,7-diene with diethyl azodicarboxylate to form 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene and 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)cholesta-5,8(14)-diene. The second step involves the reduction of the former compound with lithium in ethylamine to yield this compound .
Chemical Reactions Analysis
Cholesta-5,8(14)-dien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cholesta-5,8-dien-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form cholesta-5,8-dien-3-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted derivatives.
The major products formed from these reactions include cholesta-5,8-dien-3-one, cholesta-5,8-dien-3-ol, and various substituted derivatives .
Scientific Research Applications
Cholesta-5,8(14)-dien-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of cholesterol and other sterols. It is also used in the study of sterol biosynthesis and metabolism.
Biology: this compound is used to study the role of sterols in cell membrane structure and function. It is also used in research on sterol regulatory element-binding proteins (SREBPs) and their role in cholesterol homeostasis.
Medicine: The compound is used in the study of Smith-Lemli-Opitz syndrome, a genetic disorder characterized by a deficiency in cholesterol biosynthesis. It is also used in the development of cholesterol-lowering drugs.
Industry: this compound is used in the production of various sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
Cholesta-5,8(14)-dien-3-ol exerts its effects by serving as an intermediate in the biosynthesis of cholesterol. It is converted to cholesterol through a series of enzymatic reactions involving the reduction of double bonds and the removal of methyl groups. The molecular targets and pathways involved in this process include sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and the C4-demethylase complex .
Comparison with Similar Compounds
Cholesta-5,8(14)-dien-3-ol is similar to other sterols such as cholesta-5,7-dien-3-ol (7-dehydrocholesterol) and cholesta-5,7,9(11)-trien-3-ol (9,11-dehydroprovitamin D3). it is unique in its structure and function:
Cholesta-5,7-dien-3-ol: This compound is a precursor to both this compound and cholesterol. It differs from this compound by the presence of a double bond at the C7 position.
Cholesta-5,7,9(11)-trien-3-ol: This compound is used as a fluorescent probe to track the presence and migration of cholesterol in vivo.
This compound’s unique structure and role as an intermediate in cholesterol biosynthesis make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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